Intramolecular N–H···N Hydrogen Bond Preorganizes the Thiourea Scaffold in the Solid State
Single-crystal X-ray diffraction reveals an endo-N···imino-N distance of 2.668(2) Å in N-(tert-butyl)-N'-(2-pyridinyl)thiourea, establishing a robust intramolecular N–H···N hydrogen bond that locks the pyridyl group and the thiourea plane at a dihedral angle of only 13.29(9)° [1]. This degree of conformational preorganization is absent in simple N,N'-dialkyl thioureas (e.g., N,N'-di-tert-butylthiourea), which lack an internal hydrogen-bond acceptor and adopt flexible, non-chelating conformations [2]. The preorganized geometry is directly relevant for metal binding: it positions the pyridine N and thiocarbonyl S donors optimally for S,N-bidentate chelation without requiring a conformational reorganization penalty upon metal coordination.
| Evidence Dimension | Conformational preorganization (intramolecular N–H···N distance and dihedral angle) |
|---|---|
| Target Compound Data | endo-N···imino-N distance = 2.668(2) Å; pyridyl–thiourea interplanar angle = 13.29(9)° [1] |
| Comparator Or Baseline | N,N'-di-tert-butylthiourea (lacks pyridyl N acceptor; no intramolecular N–H···N H-bond possible); pyridyl-thiourea plane angle for non-H-bonded analogs typically > 30° [2] |
| Quantified Difference | H-bond distance 2.668 Å vs. no intramolecular H-bond in dialkyl comparator; dihedral angle reduced from >30° (disordered) to 13.29° (preorganized) |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; CCDC deposition; space group P2₁/c [1] |
Why This Matters
Preorganization lowers the entropic barrier to metal chelation—a buyer selecting this compound for coordination chemistry gains a structurally verified ligand geometry that simplifies crystal engineering and ensures reproducible complex stoichiometry.
- [1] Angelova, O., Petrova, R. & Macicek, J. (1999). 1-(tert-Butyl)-3-(2-pyridyl)thiourea. Acta Crystallographica Section C, 55(2), 220–222. View Source
- [2] Al-Riyahee, A. A. A., Horton, P. N., Coles, S. J., Berry, C., Horrocks, P. D., Pope, S. J. A. & Amoroso, A. J. (2022). N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions, 51, 3531–3545. View Source
